Cas no 398999-46-7 (1-3-(1,3-benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthiourea)

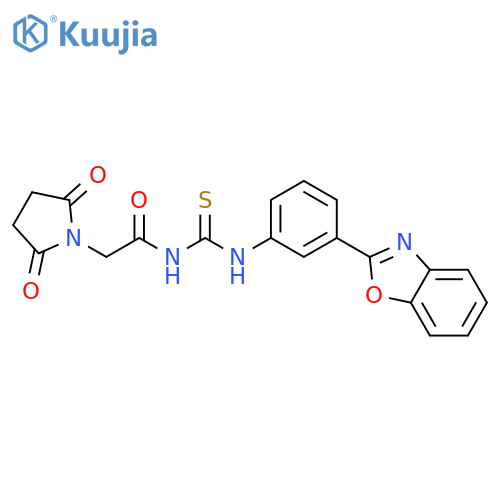

398999-46-7 structure

商品名:1-3-(1,3-benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthiourea

CAS番号:398999-46-7

MF:C20H16N4O4S

メガワット:408.430442810059

CID:6545672

1-3-(1,3-benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthiourea 化学的及び物理的性質

名前と識別子

-

- 1-3-(1,3-benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthiourea

- N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- 1-Pyrrolidineacetamide, N-[[[3-(2-benzoxazolyl)phenyl]amino]thioxomethyl]-2,5-dioxo-

-

- インチ: 1S/C20H16N4O4S/c25-16(11-24-17(26)8-9-18(24)27)23-20(29)21-13-5-3-4-12(10-13)19-22-14-6-1-2-7-15(14)28-19/h1-7,10H,8-9,11H2,(H2,21,23,25,29)

- InChIKey: JGGWZQKUAWTYPB-UHFFFAOYSA-N

- ほほえんだ: N1(CC(NC(NC2=CC=CC(C3=NC4=CC=CC=C4O3)=C2)=S)=O)C(=O)CCC1=O

1-3-(1,3-benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0834-0675-2μmol |

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |

398999-46-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0834-0675-10mg |

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |

398999-46-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0834-0675-2mg |

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |

398999-46-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0834-0675-3mg |

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |

398999-46-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0834-0675-5mg |

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |

398999-46-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0834-0675-5μmol |

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |

398999-46-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0834-0675-4mg |

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |

398999-46-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0834-0675-10μmol |

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |

398999-46-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0834-0675-1mg |

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |

398999-46-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

1-3-(1,3-benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthiourea 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

398999-46-7 (1-3-(1,3-benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthiourea) 関連製品

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬